molecular formula C39H65NO14 B13386594 2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No.: B13386594
M. Wt: 771.9 g/mol
InChI Key: QRPHLEPFYLNRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tylosin B is produced through the fermentation of Streptomyces fradiae. The biosynthesis involves the formation of a polyketide lactone (tylactone) which is then glycosylated with deoxyhexose sugars . The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of tylosin B.

Industrial Production Methods

Industrial production of tylosin B involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the bacterial cells, and the filtrate is then subjected to various chromatographic techniques to isolate tylosin B . The purified compound is then dried and formulated into the desired pharmaceutical preparations.

Chemical Reactions Analysis

Types of Reactions

Tylosin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tylosin B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the macrolide ring .

Major Products Formed

The major products formed from the reactions of tylosin B include various oxidized and reduced derivatives, which can have different biological activities compared to the parent compound .

Scientific Research Applications

Tylosin B has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Tylosin B is similar to other macrolide antibiotics, including:

    Tylosin A: The main component of the tylosin complex with the highest antimicrobial activity.

    Tylosin C: Another component of the tylosin complex with slightly different chemical properties.

    Tylosin D: The least active component of the tylosin complex.

Uniqueness

Tylosin B is unique due to its specific structural modifications, which result in distinct biological activities compared to other macrolides. Its relative antimicrobial activity is lower than that of tylosin A but higher than that of tylosin C and D .

Properties

IUPAC Name

2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLEPFYLNRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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